molecular formula C7H9F2IN2O B2735425 1-(2,2-difluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole CAS No. 1856043-48-5

1-(2,2-difluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B2735425
CAS No.: 1856043-48-5
M. Wt: 302.063
InChI Key: UTBRCWIGCCHZLU-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with difluoroethyl, iodo, and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrazole, while a Suzuki coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

1-(2,2-difluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoroethyl group can enhance binding affinity and specificity through hydrogen bonding and lipophilic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both difluoroethyl and iodo groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-4-iodo-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2IN2O/c1-13-4-6-5(10)2-12(11-6)3-7(8)9/h2,7H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBRCWIGCCHZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1I)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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